molecular formula C9H19ClN2O2S B8121227 1-(Piperidin-1-ylmethyl)cyclopropane-1-sulfonamide hydrochloride

1-(Piperidin-1-ylmethyl)cyclopropane-1-sulfonamide hydrochloride

Cat. No.: B8121227
M. Wt: 254.78 g/mol
InChI Key: SKBONMPZPTYKPX-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)cyclopropane-1-sulfonamide hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a cyclopropane ring substituted with a sulfonamide group and a piperidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-ylmethyl)cyclopropane-1-sulfonamide hydrochloride typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is the reaction of cyclopropanesulfonamide with piperidine in the presence of a suitable catalyst under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in achieving high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized to ensure cost-effectiveness and scalability, with continuous monitoring to maintain product quality. Advanced techniques such as flow chemistry may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-1-ylmethyl)cyclopropane-1-sulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides can participate in substitution reactions.

Major Products Formed:

Scientific Research Applications

1-(Piperidin-1-ylmethyl)cyclopropane-1-sulfonamide hydrochloride has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.

  • Medicine: It has been investigated for its pharmacological properties, including its potential use in treating certain diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Piperidin-1-ylmethyl)cyclopropane-1-sulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Piperidin-1-ylmethyl)cyclopropane-1-sulfonamide hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives, cyclopropane sulfonamides, and other sulfonamide-containing compounds.

  • Uniqueness: The presence of both the cyclopropane ring and the sulfonamide group in this compound provides unique chemical and biological properties that distinguish it from other compounds in its class.

Properties

IUPAC Name

1-(piperidin-1-ylmethyl)cyclopropane-1-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S.ClH/c10-14(12,13)9(4-5-9)8-11-6-2-1-3-7-11;/h1-8H2,(H2,10,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBONMPZPTYKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CC2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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